

# An In-depth Technical Guide to C105SR: A Novel Mitoprotective Agent

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## Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

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## Abstract

**C105SR** is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP opening, **C105SR** exhibits significant mitoprotective and cytoprotective effects, particularly in the context of ischemia-reperfusion injury (IRI). This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **C105SR**, including detailed experimental protocols and a depiction of its mechanism of action.

## Chemical Structure and Properties

**C105SR** is a diastereoisomer of the parent compound C105, belonging to a new class of small-molecule cyclophilin inhibitors (SMCypls)[1]. Its specific stereochemistry is crucial for its enhanced biological activity compared to its racemic mixture and other related diastereoisomers[1].

Chemical Structure:

The chemical structure of **C105SR** is defined by the following SMILES string: O=C(C=C1)C(=O)C3=CC(Br)=CC=C3OC(N4C=CC=C5)CCC4. A 2D representation of this structure is provided below.

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Figure 1: 2D Chemical Structure of **C105SR**.

#### Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of **C105SR** is presented in the table below.

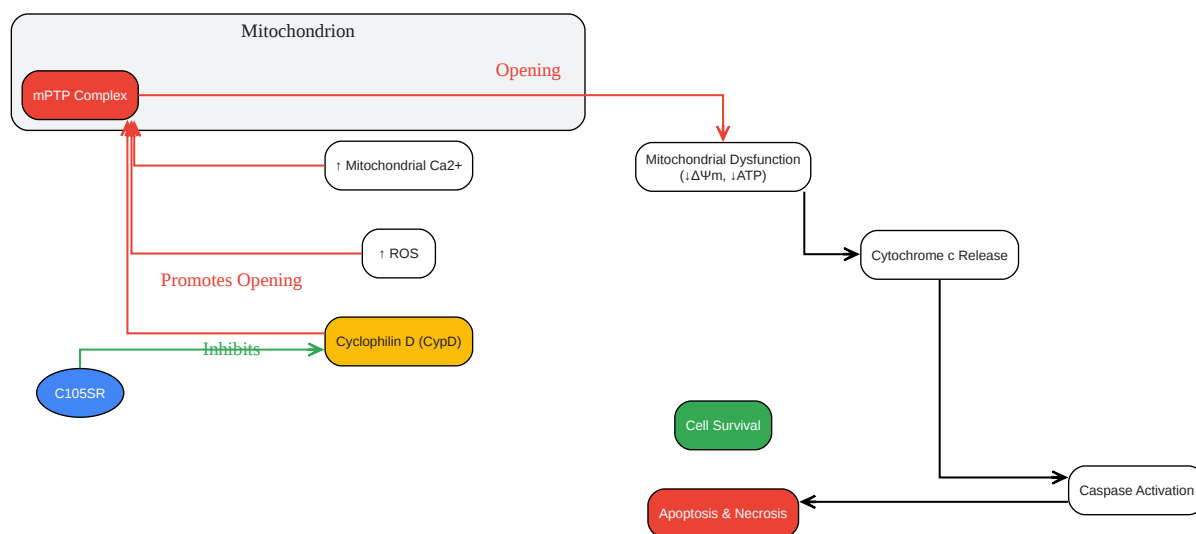
| Property                    | Value                                              | Reference |
|-----------------------------|----------------------------------------------------|-----------|
| Molecular Formula           | C32H33BrN4O3S                                      | [2]       |
| Molecular Weight            | 633.60 g/mol                                       | [2]       |
| Appearance                  | White to light yellow solid                        | [2]       |
| Solubility                  | Soluble in DMSO                                    | [2]       |
| IC50 (mPTP opening)         | 5 nM                                               | [2]       |
| IC50 (CypD PPlase activity) | 5 nM                                               | [3]       |
| Cell Viability Increase     | ~75% at 0.5 $\mu$ M in hypoxia/reoxygenation model | [2]       |

## Mechanism of Action and Signaling Pathway

**C105SR** exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-trans isomerase (PPIase) activity of cyclophilin D (CypD) in the mitochondrial matrix[1][2]. CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane[4][5].

Under conditions of cellular stress, such as ischemia-reperfusion, increased levels of mitochondrial matrix  $\text{Ca}^{2+}$  and reactive oxygen species (ROS) promote the binding of CypD to components of the mPTP, leading to its opening[6][7]. Prolonged mPTP opening dissipates the mitochondrial membrane potential, disrupts ATP synthesis, and leads to mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death (apoptosis and necrosis)[6][7].

**C105SR**, by inhibiting CypD, prevents its interaction with the mPTP complex. This stabilizes the closed state of the pore, thereby preserving mitochondrial function and preventing the downstream cascade of events that lead to cell death.



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Caption: Signaling pathway of **C105SR** in preventing cell death.

## Experimental Protocols

The biological activity of **C105SR** has been characterized through a series of in vitro and in vivo assays. Detailed methodologies for key experiments are provided below.

### Cyclophilin D PPlase Activity Assay

This assay measures the ability of **C105SR** to inhibit the enzymatic activity of CypD.

- Principle: A chymotrypsin-coupled assay is used, where the isomerization of the substrate N-succinyl-Ala-Ala-Pro-Phe p-nitroanilide by CypD from the cis to the trans isoform allows for

its cleavage by chymotrypsin, releasing p-nitroanilide. The rate of p-nitroanilide release, monitored spectrophotometrically, is proportional to the PPlase activity.

- Methodology:
  - Recombinant human CypD is incubated with varying concentrations of **C105SR** in an assay buffer.
  - The reaction is initiated by the addition of the peptide substrate and chymotrypsin.
  - The increase in absorbance at 390 nm, corresponding to the release of p-nitroanilide, is measured over time using a plate reader.
  - The rate of reaction is calculated and compared to a control without the inhibitor to determine the IC50 value.

## Mitochondrial Permeability Transition Pore (mPTP) Assays

These assays assess the direct effect of **C105SR** on the opening of the mPTP in isolated mitochondria.

- Mitochondrial Swelling Assay:
  - Principle: The opening of the mPTP leads to the influx of solutes and water into the mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease in the absorbance of the mitochondrial suspension.
  - Methodology:
    - Mitochondria are isolated from fresh tissue (e.g., mouse liver) by differential centrifugation.
    - The isolated mitochondria are suspended in a buffer and treated with different concentrations of **C105SR**.
    - mPTP opening is induced by the addition of a Ca<sup>2+</sup> pulse.

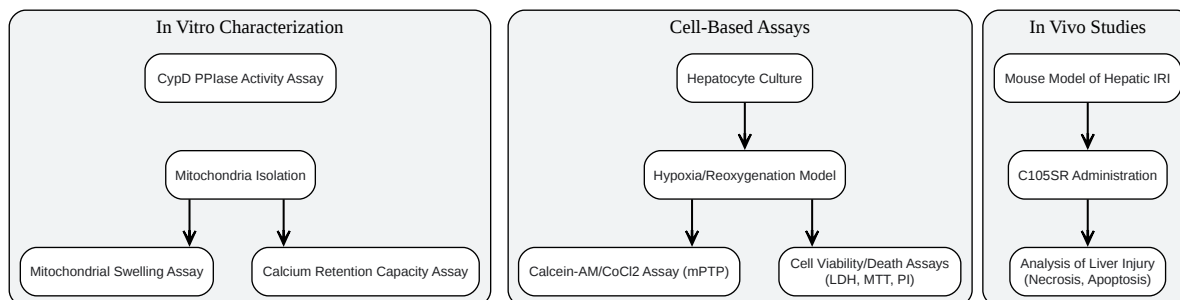
- The change in absorbance at 540 nm is monitored over time. Inhibition of swelling is indicative of mPTP closure.
- Calcium Retention Capacity (CRC) Assay:
  - Principle: This assay measures the amount of  $\text{Ca}^{2+}$  that mitochondria can sequester before the mPTP opens and releases the accumulated  $\text{Ca}^{2+}$ . A higher CRC indicates inhibition of mPTP opening.
  - Methodology:
    - Isolated mitochondria are incubated in a buffer containing a fluorescent  $\text{Ca}^{2+}$  indicator (e.g., Calcium Green 5N), which fluoresces upon binding to extramitochondrial  $\text{Ca}^{2+}$ .
    - **C105SR** is added at various concentrations.
    - Successive pulses of a known concentration of  $\text{CaCl}_2$  are added to the mitochondrial suspension.
    - The extramitochondrial  $\text{Ca}^{2+}$  concentration is monitored by fluorescence. A sudden, sustained increase in fluorescence indicates mPTP opening and the release of sequestered  $\text{Ca}^{2+}$ .
    - The total amount of  $\text{Ca}^{2+}$  added before this release is calculated as the CRC.

## Cellular Assays for Hypoxia/Reoxygenation Injury

These assays evaluate the cytoprotective effects of **C105SR** in a cellular model of ischemia-reperfusion injury.

- mPTP Opening in Cells (Calcein-AM/Cobalt Assay):
  - Principle: Cells are loaded with Calcein-AM, which is converted to fluorescent calcein intracellularly.  $\text{CoCl}_2$ , a quencher of calcein fluorescence, is added to the extracellular medium and quenches the cytosolic fluorescence. The remaining fluorescence in the mitochondria is monitored. Opening of the mPTP allows  $\text{CoCl}_2$  to enter the mitochondria and quench the mitochondrial calcein fluorescence.

- Methodology:
  - Hepatocytes or other relevant cell types are cultured.
  - Cells are subjected to hypoxia (e.g., 1% O<sub>2</sub>) followed by reoxygenation (21% O<sub>2</sub>) to mimic IRI.
  - **C105SR** is added to the culture medium before or during the hypoxia/reoxygenation period.
  - Cells are co-loaded with Calcein-AM and CoCl<sub>2</sub>.
  - Mitochondrial fluorescence is measured using a fluorescence microscope or plate reader. A decrease in fluorescence indicates mPTP opening.
- Cell Viability and Death Assays:
  - Principle: The protective effect of **C105SR** against cell death induced by hypoxia/reoxygenation is quantified.
  - Methodologies:
    - Lactate Dehydrogenase (LDH) Release Assay: The release of the cytosolic enzyme LDH into the culture medium is a marker of plasma membrane damage and cell death. LDH activity in the medium is measured using a colorimetric assay.
    - MTT Assay: This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
    - Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the membrane of live cells. It is used to identify dead cells by flow cytometry or fluorescence microscopy.



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Caption: General experimental workflow for the characterization of **C105SR**.

## Conclusion

**C105SR** represents a promising new therapeutic lead for conditions involving mitochondrial dysfunction and cell death, particularly hepatic ischemia-reperfusion injury. Its potent and selective inhibition of cyclophilin D provides a targeted mechanism for protecting mitochondria and preventing the downstream consequences of mPTP opening. The detailed chemical, biological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel mitoprotective agent.

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